molecular formula C19H29N3O3 B14784318 Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(methyl)carbamate

Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(methyl)carbamate

Cat. No.: B14784318
M. Wt: 347.5 g/mol
InChI Key: MTAGJAIBXCJFJF-UHFFFAOYSA-N
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Description

Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(methyl)carbamate (CAS: 1354026-33-7) is a heterocyclic compound with the molecular formula C₁₈H₂₇N₃O₃ and a molecular weight of 333.43 g/mol . It features a pyrrolidine ring substituted with a methylcarbamate group and an (S)-2-amino-3-methylbutanoyl moiety. This compound is primarily utilized as a building block in medicinal chemistry for synthesizing drug candidates, particularly in the development of protease inhibitors and kinase modulators . Its purity is typically reported as ≥97%, and it is commercially available through suppliers like Crysdot and Arctom Scientific .

Properties

Molecular Formula

C19H29N3O3

Molecular Weight

347.5 g/mol

IUPAC Name

benzyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate

InChI

InChI=1S/C19H29N3O3/c1-14(2)17(20)18(23)22-10-9-16(12-22)11-21(3)19(24)25-13-15-7-5-4-6-8-15/h4-8,14,16-17H,9-13,20H2,1-3H3

InChI Key

MTAGJAIBXCJFJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)CN(C)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(methyl)carbamate typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the use of chiral amine-derived iridacycle complexes to catalyze the N-heterocyclization of primary amines with diols . Another approach includes the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(methyl)carbamate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding to enantioselective proteins, influencing its biological activity . The compound may act as an agonist or antagonist at various receptors, modulating cellular responses and signaling pathways .

Comparison with Similar Compounds

tert-Butyl ((1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(ethyl)carbamate

  • CAS : 1354032-70-4
  • Molecular Formula : C₁₇H₃₃N₃O₃
  • Molecular Weight : 327.46 g/mol
  • Key Differences :
    • Replaces the benzyl group with a tert-butyl protecting group.
    • Substitutes the methyl group in the carbamate with an ethyl group.
  • The ethyl substitution may alter binding affinity in biological systems .

Valine-Derived Carbamates

(S)-Benzyl (1-Amino-3-methyl-1-oxobutan-2-yl)carbamate

  • Synthesis : Derived from Z-Val-OH via DCC/HOSu coupling, followed by ammonia treatment .
  • Key Differences :
    • Lacks the pyrrolidine ring; instead, it incorporates a linear valine backbone.
    • Features a single carbamate group without methyl substitution.

Pyrrolidinone Analogues

2-(Arylamino)-3-methylbutanoyl Pyrrolidin-2-one Derivatives

  • Synthesis: Produced via EDC·HCl/HOBt-mediated coupling, emphasizing pyrrolidinone scaffolds .
  • Key Differences: Replaces the carbamate group with a pyrrolidinone ring. Incorporates aryl substituents for enhanced π-π interactions.
  • Implications: The pyrrolidinone core may improve metabolic stability compared to carbamates but could reduce hydrogen-bonding capacity .

Agricultural Carbamates (Non-Medicinal Comparators)

Methyl 1H-Benzimidazol-2-ylcarbamate (Carbendazim)

  • CAS : 10605-21-7
  • Use : Broad-spectrum fungicide .
  • Key Differences: Contains a benzimidazole ring instead of pyrrolidine. Lacks amino acid-derived side chains.
  • Implications : The benzimidazole moiety enables antifungal activity via tubulin inhibition, a mechanism distinct from the target compound’s medicinal applications .

Tabulated Comparison of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Use/Application References
This compound 1354026-33-7 C₁₈H₂₇N₃O₃ 333.43 Pyrrolidine, methylcarbamate, (S)-valine Medicinal chemistry building block
tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(ethyl)carbamate 1354032-70-4 C₁₇H₃₃N₃O₃ 327.46 tert-Butyl, ethylcarbamate Medicinal chemistry intermediate
(S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate Not provided C₁₃H₁₈N₂O₃ 250.29 Linear valine backbone, single carbamate Synthetic intermediate
Methyl 1H-benzimidazol-2-ylcarbamate (Carbendazim) 10605-21-7 C₉H₉N₃O₂ 191.19 Benzimidazole ring Agricultural fungicide

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s benzyl and methylcarbamate groups allow for versatile modifications, as demonstrated by analogues like the tert-butyl/ethyl variant .
  • Biological Relevance : The pyrrolidine ring and (S)-configuration are critical for interactions with chiral biological targets, such as proteases, where enantioselectivity is paramount .
  • Stability vs. Reactivity: Compared to pyrrolidinone derivatives and agricultural carbamates , the target compound strikes a balance between metabolic stability and synthetic accessibility.

Biological Activity

Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(methyl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a carbamate functional group , a pyrrolidine ring , and an amino acid derivative . Its molecular formula is C20H31N3O3C_{20}H_{31}N_3O_3, with a molecular weight of 361.5 g/mol. The stereochemistry of the compound, particularly the (S) configuration, is crucial for its biological interactions and activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Enzyme Inhibition : Potential as an inhibitor for enzymes such as carbonic anhydrases.
  • Neurotransmitter Interaction : Possible effects on neurotransmitter systems, suggesting roles in treating mood disorders like depression and anxiety.
  • Anti-inflammatory Properties : Investigated for therapeutic effects in reducing inflammation .

The mechanism of action involves the compound's interaction with specific molecular targets. It may inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it could modulate receptor activity, influencing signal transduction pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits carbonic anhydrases
Neurotransmitter ModulationPotential effects on serotonin and dopamine receptors
Anti-inflammatoryReduces inflammation in various models

Case Study: Enzyme Inhibition

A study investigating the enzyme inhibition properties of this compound found that it effectively inhibited carbonic anhydrase activity in vitro. The compound demonstrated a competitive inhibition mechanism, with a calculated IC50IC_{50} value indicating its potency compared to known inhibitors .

Case Study: Neuropharmacological Effects

Another research effort explored the neuropharmacological effects of this compound in animal models. It was observed to enhance serotonergic transmission, leading to increased locomotor activity and reduced anxiety-like behaviors. These findings suggest its potential as an anxiolytic agent.

Q & A

Q. What are the recommended synthetic routes for preparing benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(methyl)carbamate, and what critical steps ensure high yield and purity?

Answer: The synthesis typically involves multi-step protocols:

  • Step 1: Protection of the (S)-2-amino-3-methylbutanoyl group using a benzyloxycarbonyl (Cbz) group to prevent undesired side reactions during coupling .
  • Step 2: Activation of the pyrrolidine ring at the 3-position via alkylation or acylation. For example, Kanto Reagents’ catalog notes the use of (S)-1-benzyl-3-methylaminopyrrolidine as a key intermediate .
  • Step 3: Carbamate formation using methyl chloroformate or similar reagents under anhydrous conditions. Evidence from peptide-like syntheses highlights the importance of maintaining pH control (e.g., 8–9) and low temperatures (0–5°C) to minimize hydrolysis .
  • Critical Purification: Reverse-phase HPLC or column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) is essential to achieve >95% purity, as impurities can skew biological assay results .

Q. How should researchers characterize this compound to confirm structural integrity and enantiomeric purity?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are critical for verifying the carbamate linkage (δ ~155–160 ppm for carbonyl) and stereochemistry of the (S)-2-amino-3-methylbutanoyl group (e.g., splitting patterns for chiral centers) .
  • Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., expected [M+H]⁺ for C₁₇H₂₅N₃O₃: ~320.18 g/mol) and rule out adducts .
  • Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak AD-H) to verify enantiomeric purity (>99% ee), as racemization during synthesis can invalidate biological data .

Q. What storage conditions are optimal for maintaining the compound’s stability?

Answer:

  • Temperature: Store at –20°C in airtight containers to prevent degradation via hydrolysis or oxidation .
  • Moisture Control: Use desiccants (e.g., silica gel) in storage vials, as carbamates are prone to hydrolysis in humid environments .
  • Light Sensitivity: Amber glassware is recommended to avoid photodegradation of the benzyl group .

Q. What safety precautions are essential when handling this compound in vitro?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and dissolution due to potential respiratory irritation .
  • Toxicity: Although specific data are limited, structural analogs (e.g., benzyl carbamates) are classified as skin sensitizers and may cause allergic reactions. Conduct patch tests before prolonged use .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s inhibitory activity against target enzymes?

Answer:

  • Core Modifications: Replace the pyrrolidine ring with azetidine or piperidine to assess steric effects on binding affinity. Evidence from cholinesterase inhibitors shows that smaller rings (e.g., azetidine) enhance target engagement .
  • Substituent Analysis: Systematically vary the methyl group on the carbamate (e.g., ethyl, isopropyl) and measure IC₅₀ shifts. For example, methyl-to-ethyl substitution in related carbamates increased selectivity for acetylcholinesterase by 12-fold .
  • Bioisosteric Replacement: Substitute the benzyl group with bioisosteres (e.g., pyridylmethyl) to improve solubility while retaining hydrophobic interactions .

Q. What analytical methods resolve discrepancies in bioassay data caused by batch-to-batch variability?

Answer:

  • Impurity Profiling: Use LC-MS to identify trace byproducts (e.g., deprotected amines or hydrolyzed carbamates) that may antagonize biological activity .
  • Dose-Response Validation: Re-test batches with divergent results under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out assay artifacts .
  • Molecular Dynamics (MD) Simulations: Model compound-receptor interactions to distinguish true potency differences from conformational variability .

Q. How can researchers investigate the compound’s metabolic stability in hepatic microsomes?

Answer:

  • Incubation Protocol: Use human liver microsomes (HLM) with NADPH cofactor at 37°C. Sample at 0, 15, 30, and 60 minutes, then quench with acetonitrile .
  • Metabolite ID: LC-HRMS detects major metabolites (e.g., oxidative deamination of the pyrrolidine ring or cleavage of the carbamate) .
  • CYP Enzyme Mapping: Co-incubate with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways .

Q. What strategies mitigate contradictions between in vitro potency and in vivo efficacy?

Answer:

  • Plasma Protein Binding (PPB): Measure unbound fraction via equilibrium dialysis. High PPB (>95%) in analogs like benzyl carbamates can reduce free drug concentration .
  • Prodrug Design: Modify the carbamate to a phosphate ester for enhanced solubility and targeted release in acidic tumor microenvironments .
  • Pharmacokinetic (PK) Modeling: Use allometric scaling from rodent data to predict human dosing, adjusting for species-specific metabolic differences .

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